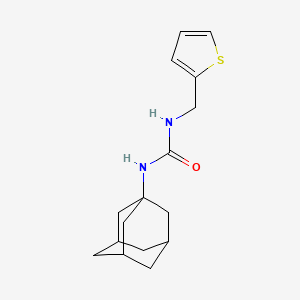![molecular formula C15H20ClN3O2S2 B5138775 3-({[(4-chlorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate CAS No. 6429-58-9](/img/structure/B5138775.png)
3-({[(4-chlorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[(4-chlorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate, also known as Diethyldithiocarbamate (DDC), is a chemical compound that has been used in scientific research for many years. It is a synthetic molecule that has been synthesized for various applications, including as an antioxidant, a metal chelator, and a cancer treatment.
Mecanismo De Acción
DDC acts as a metal chelator, binding to metal ions such as copper and zinc. This binding prevents the metal ions from participating in chemical reactions that can generate free radicals, which can damage cells and cause oxidative stress. DDC has also been shown to inhibit the activity of enzymes that produce free radicals, further reducing oxidative stress.
Biochemical and Physiological Effects:
DDC has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can prevent oxidative damage to DNA, proteins, and lipids. DDC has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, DDC has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DDC has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it has a long shelf life. DDC is also highly stable and can be stored for extended periods without degradation. However, DDC has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on DDC. One potential application is in the treatment of cancer, where DDC has shown promising results in preclinical studies. Another area of research is in the treatment of neurodegenerative diseases, where DDC has been shown to have neuroprotective effects. Additionally, DDC could be used as a tool in the study of metal ion metabolism and its role in disease. Finally, further research is needed to optimize the synthesis of DDC and to develop more effective formulations for clinical use.
Conclusion:
In conclusion, DDC is a synthetic molecule that has been used in scientific research for many years. It has a variety of applications, including as an antioxidant, a metal chelator, and a cancer treatment. DDC acts by binding to metal ions and reducing oxidative stress, which can prevent damage to cells and tissues. While DDC has several advantages for use in lab experiments, further research is needed to optimize its synthesis and develop more effective formulations for clinical use.
Métodos De Síntesis
DDC is synthesized by reacting diethyldithiocarbamate with 4-chlorophenyl isocyanate in a solvent such as chloroform or dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
DDC has been used in scientific research for many years due to its ability to chelate metals and its antioxidant properties. It has been shown to have therapeutic potential in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Propiedades
IUPAC Name |
[3-[(4-chlorophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2S2/c1-3-19(4-2)15(22)23-10-9-13(20)18-14(21)17-12-7-5-11(16)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSWZITVTBLZAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCCC(=O)NC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367703 |
Source


|
| Record name | ST025386 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[(4-chlorophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate | |
CAS RN |
6429-58-9 |
Source


|
| Record name | ST025386 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2,2,3,3,4,4,5,5-octafluoro-1-(1-piperidinyl)pentyl]acetamide](/img/structure/B5138710.png)
![N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5138714.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5138736.png)

![4-[(7-bromo-3-oxo[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-2(3H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B5138747.png)
![1-[(4-biphenylyloxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B5138759.png)
![1-[(3,4-dimethoxybenzyl)oxy]-3-(4-phenyl-1-piperazinyl)-2-propanol hydrochloride](/img/structure/B5138765.png)

![5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide](/img/structure/B5138785.png)
![tetrahydro-2-furanylmethyl 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5138792.png)
